Zinc arsenate

Description

Significance in Geochemistry and Environmental Science

In the realm of geochemistry, zinc arsenate minerals are of interest for understanding the transport and fate of arsenic in the Earth's crust. Arsenic is a naturally occurring toxic element, and its presence in soil and water is a significant environmental concern. imperial.ac.ukmdpi.com The formation of stable this compound compounds can influence the mobility and bioavailability of arsenic in contaminated sites. acs.orgscirp.org For instance, in areas with high zinc and arsenic concentrations, such as near mining operations, the formation of minerals like adamite (Zn₂(AsO₄)(OH)) and other this compound phases plays a crucial role in sequestering arsenic. bibliotekanauki.plgalleries.com

The interaction between zinc and arsenic in soil and water systems is a key area of environmental research. Studies have shown that the presence of zinc can affect the adsorption of arsenate onto other minerals, such as iron oxides, thereby influencing its environmental behavior. acs.org Furthermore, research into the antagonistic relationship between zinc and arsenic suggests that zinc supplementation in soils could potentially reduce the uptake of arsenic by plants, offering a possible strategy for mitigating arsenic toxicity in agricultural systems. scirp.org

Relevance in Materials Science and Engineering

The unique properties of this compound and related compounds, such as zinc arsenide (Zn₃As₂), make them promising materials for various technological applications. ontosight.ai Zinc arsenide, a semiconductor with a direct bandgap, is being explored for its potential in optoelectronic devices, including infrared detectors and emitters. wikipedia.orggoodfellow.com Its properties also make it a candidate for use in advanced solar cells and thermoelectric devices that can convert waste heat into electricity. ontosight.aigoodfellow.com

The development of novel synthetic routes to create this compound structures with specific properties is an active area of research. For example, hydrothermal synthesis methods have been used to create open-framework zinc arsenates with channel-like structures. rsc.orgrsc.org These materials could have applications in catalysis or as ion-exchange materials. The creation of zinc-based materials that can selectively bind to arsenate is also being investigated for water treatment technologies to remove arsenic from drinking water. imperial.ac.uk

Historical Context of this compound Studies

The study of arsenic-containing compounds has a long history, with early applications in various fields. nih.gov Historically, zinc arsenite (Zn₃(AsO₃)₂) has been used as an insecticide and wood preservative due to its toxic properties. ontosight.ai The discovery and characterization of naturally occurring this compound minerals, such as legrandite, have been documented in mineralogical studies. arizona.edu The development of the Periodic Table spurred further investigation into the properties and interactions of elements like zinc and arsenic. americanlaboratory.com Over time, the focus of research has shifted from basic characterization to understanding the complex crystal structures and potential applications of these compounds.

Current State of Academic Inquiry

Current research on this compound is highly interdisciplinary. In environmental science, the focus is on understanding the geochemical behavior of arsenic and developing remediation strategies for contaminated sites. mdpi.comnih.gov In materials science, researchers are actively synthesizing and characterizing new this compound and arsenide compounds with tailored properties for electronic and optoelectronic applications. goodfellow.comacs.org

Advanced analytical techniques are being employed to study the crystal structures and properties of these materials in detail. iucr.org For instance, synchrotron studies have been used to reveal the intricate structures of complex this compound frameworks. There is also significant interest in the thermodynamic properties of this compound minerals to better predict their stability and formation in natural and engineered systems. researchgate.netgeoscienceworld.org The ongoing exploration of the zinc-arsenic system continues to yield new insights and potential applications for these fascinating compounds. researchgate.net

Structure

2D Structure

Properties

IUPAC Name |

trizinc;diarsorate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2AsH3O4.3Zn/c2*2-1(3,4)5;;;/h2*(H3,2,3,4,5);;;/q;;3*+2/p-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHBPLFWXEXNIJU-UHFFFAOYSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

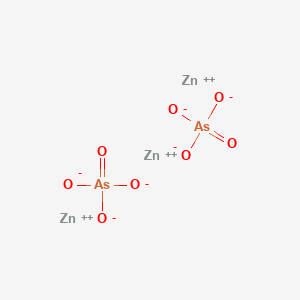

[O-][As](=O)([O-])[O-].[O-][As](=O)([O-])[O-].[Zn+2].[Zn+2].[Zn+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Zn3(AsO4)2, As2O8Zn3 | |

| Record name | ZINC ARSENATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1710 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | zinc arsenate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50894931 | |

| Record name | Zinc orthoarsenate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50894931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

474.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Zinc arsenate is a white powder. Toxic by inhalation and ingestion., Octahydrate: White odorless powder; [MSDSonline] | |

| Record name | ZINC ARSENATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1710 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Zinc arsenate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8741 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Density |

3.31 at 59 °F (USCG, 1999) - Denser than water; will sink | |

| Record name | ZINC ARSENATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1710 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

13464-33-0; 13464-44-3; 28838-01-9; 28838-02-0, 1303-39-5, 13464-44-3 | |

| Record name | ZINC ARSENATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1710 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Zinc arsenate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001303395 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Zinc ortho-arsenate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013464443 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Zinc orthoarsenate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50894931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Zinc arsenate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.335 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ZINC ORTHOARSENATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4DQ95O9Z4L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Controlled Crystal Growth

Hydrothermal and Solvothermal Synthesis Pathways

Hydrothermal and solvothermal syntheses are powerful methods for producing crystalline materials from solutions at elevated temperatures and pressures. sci-hub.se Hydrothermal synthesis specifically uses water as the solvent, while solvothermal synthesis employs other non-aqueous solvents. researchgate.net These techniques are conducted in sealed vessels, such as autoclaves, allowing for precise control over reaction conditions. mdpi.comresearchgate.net The primary advantage of these methods is the ability to grow high-quality crystals with controlled stoichiometry, size, and morphology by manipulating thermodynamic and kinetic parameters. sci-hub.se

Temperature and pressure are critical parameters in hydrothermal and solvothermal synthesis, directly impacting the solubility of precursors, nucleation rates, and crystal growth. mdpi.com Elevated temperatures increase the solubility of reactants and enhance atomic mobility, which facilitates the formation of well-defined, defect-free crystals. mdpi.com High pressure maintained within the closed system allows reactions to proceed effectively at lower temperatures than required for conventional solid-state reactions and prevents the loss of volatile components. mdpi.com

The crystal structure of the final zinc arsenate product is highly dependent on the synthesis and transformation temperatures. For instance, a synthetic this compound hydrate, Zn₉(AsO₄)₆·4H₂O, prepared hydrothermally, transforms into a new phase of Zn₃(AsO₄)₂ at 424°C and subsequently into the known β-Zn₃(AsO₄)₂ phase at 865°C. rsc.org Similarly, the common room-temperature tetragonal form of Zn₃As₂ undergoes phase transitions to different structures at 190°C and 651°C. wikipedia.org

Table 1: Temperature-Induced Phase Transitions in this compound Compounds

| Compound | Initial Phase/Structure | Transition Temperature (°C) | Resulting Phase/Structure |

| Zn₉(AsO₄)₆·4H₂O | Triclinic Hydrate | 424 | New Zn₃(AsO₄)₂ phase |

| New Zn₃(AsO₄)₂ phase | - | 865 | β-Zn₃(AsO₄)₂ |

| Zn₃As₂ | Tetragonal (Room Temp.) | 190 | Different Tetragonal Phase |

| Zn₃As₂ | Tetragonal (High Temp.) | 651 | Third Phase |

The reaction medium plays a crucial role in solvothermal and hydrothermal synthesis, influencing solvent properties, precursor solubility, and crystal morphology. While aqueous solutions are common, particularly for synthesizing hydrated compounds like Zn₉(AsO₄)₆·4H₂O rsc.org, organic solvents are widely used in solvothermal processes. researchgate.net

Organic solvents can act as more than just a reaction medium; they can also function as "soft templates" that guide the growth of specific crystal morphologies. For example, in the solvothermal synthesis of zinc oxide nanorods, a mixture of ethanol (B145695) and ethylene (B1197577) glycol was used, where ethylene glycol acted as a template to direct the rod-like growth at 170°C. plos.org Similarly, 1,4-butanediol (B3395766) has been used as a solvent to produce zinc oxide nanopyramids. osti.gov These examples from related zinc compounds illustrate how the choice of solvent can be a powerful tool for morphological control in the synthesis of this compound.

Table 2: Solvents Used in Solvothermal Synthesis and Their Functions

| Solvent | Example Compound Synthesized | Function | Reference |

| Ethylene Glycol | ZnO Nanorods | Soft template for directional growth | plos.org |

| 1,4-Butanediol | ZnO Nanopyramids | Reaction medium, morphology control | osti.gov |

| Methanol | ZnO Nanocrystals | Solvent for zinc precursor | mdpi.com |

Influence of Temperature and Pressure on Crystallization

Precipitation-Based Synthesis Approaches

Precipitation from solution is a common and effective method for synthesizing inorganic compounds like this compound. This approach involves the mixing of soluble precursors to generate a supersaturated solution from which the desired solid product nucleates and grows.

The synthesis of mono-phase, crystalline this compound can be achieved through controlled precipitation from aqueous solutions. In one study, crystalline zinc arsenite (Zn(AsO₂)₂) was successfully synthesized by adding a zinc sulfate (B86663) solution to an arsenious solution, which was prepared by dissolving As₂O₃ in a sodium hydroxide (B78521) aqueous solution. imim.pl The control of reaction parameters was found to be critical for obtaining a pure, single-phase product. The optimal conditions involved a reaction temperature of 80°C, a reaction time of 2 hours, and a final washing pH of 6. imim.pl Under these conditions, the resulting zinc arsenite exhibited a monoclinic crystal lattice. imim.pl

Table 3: Optimal Conditions for Controlled Precipitation of Zinc Arsenite

| Parameter | Optimal Value |

| Reactants | Zinc Sulfate, Arsenious Acid (from As₂O₃ in NaOH) |

| Molar Ratio (n(Zn)/n(As)) | 1:2 |

| Reaction Temperature | 80°C |

| Reaction Time | 2 hours |

| Washing pH | 6 |

| Product | Mono-phase crystalline Zn(AsO₂)₂ |

In many industrial and environmental settings, zinc and arsenic exist alongside other elements, leading to co-precipitation. udel.edu This process is highly relevant for the removal of arsenic and heavy metals from wastewater. saimm.co.za The co-precipitation of zinc and arsenate can be facilitated by the presence of other minerals. For instance, iron-containing compounds like goethite and ferrihydrite can act as surfaces for heterogeneous precipitation, where arsenate ions first adsorb to the surface, followed by reaction with metal cations to form a solid precipitate. udel.eduacs.org

The ratio of components in the solution is a key factor. In the purification of zinc sulphate solutions, a higher concentration of iron facilitates the co-precipitation of arsenic. bibliotekanauki.pl In some industrial processes, precipitating agents are added to remove multiple impurities simultaneously. For example, sodium hydrosulfide (B80085) (NaHS) can be used to co-precipitate copper, arsenic, and zinc from acidic industrial streams. saimm.co.za Similarly, the Fenton reaction can be employed to co-precipitate arsenic, copper, and zinc by oxidizing Fe²⁺ to form iron oxyhydroxides that adsorb and incorporate the other ions. saimm.co.za

Controlled Precipitation from Aqueous Solutions

Solid-State Reaction Kinetics and Mechanisms

Solid-state synthesis involves the direct reaction between solid precursors at high temperatures. This method can produce highly stable, anhydrous compounds. The reaction between zinc and arsenic powders at high temperatures and pressures has been studied to produce Zn₃As₂. nii.ac.jp

Kinetic studies of this reaction reveal a two-stage mechanism. The initial process is phase-boundary controlled, where the reaction rate is analogous to a standard chemical reaction at the interface of the reactant particles. nii.ac.jp This is followed by a latter process that is diffusion-controlled, where the rate is limited by the diffusion of one species (in this case, zinc) through the newly formed product layer. nii.ac.jp The reaction was found to proceed at temperatures between 150°C and 400°C and pressures of 20 to 40 kbar. nii.ac.jp The kinetic data for both stages were analyzed using specific rate equations to determine activation energies and volumes, providing insight into the reaction mechanism. nii.ac.jp

Table 4: Kinetic Parameters for the Solid-State Synthesis of Zn₃As₂

| Reaction Stage | Controlling Factor | Temperature Range (°C) | Pressure Range (kbar) | Apparent Activation Energy (Ea) (kcal/mol) | Activation Volume (ΔV‡) (cm³/mol) |

| Initial Process | Phase-Boundary | 150–300 | 20–40 | 10–12 | -0.3 to -0.5 |

| Latter Process | Diffusion | 150–250 | 20–40 | 9–12 | 0.7 to 1.4 |

Phase Boundary Controlled Reaction Dynamics

The kinetics of solid-state reactions are crucial for understanding and controlling the synthesis process. In the high-temperature and high-pressure synthesis of Zn3As2, the reaction yield-time curves indicate two distinct stages: an initial process and a latter process. nii.ac.jp The initial stage of the reaction is considered to be phase-boundary controlled, meaning the rate is governed by the reaction at the interface between the reacting solids. nii.ac.jp This initial process can be analyzed using a second-order rate equation. nii.ac.jp

In contrast, the latter stage of the reaction is diffusion-controlled, where the rate is limited by the diffusion of reactants through the product layer. nii.ac.jp This is supported by the observation that the reaction rate is retarded with increasing pressure during this phase. nii.ac.jp The Kirkendall effect, which points to unequal diffusion rates of the atomic species, has been used to demonstrate that zinc is the diffusing species in this reaction. nii.ac.jp

Novel Synthetic Routes and Precursor Chemistry

Beyond traditional solid-state methods, novel synthetic routes are being developed to produce this compound compounds with specific properties, often under milder conditions. These approaches include ionothermal synthesis and low-temperature routes to create materials with zeolite-like structures.

Ionothermal Synthesis Techniques

Ionothermal synthesis is a method that employs ionic liquids as solvents. This technique has been successfully used to prepare a this compound, Zn9(AsO4)6·4H2O, using the ionic liquid 1-ethyl-3-methylimidazolium (B1214524) bromide. geoscienceworld.org This approach represents a departure from conventional high-temperature methods and allows for the synthesis of crystalline materials under different conditions. geoscienceworld.org The use of ionic liquids can also play a role in creating novel framework structures in metal-organic frameworks, which can have high thermal stability and proton conductivity. researchgate.net

Low-Temperature Synthetic Routes to Zeolite Analogues

There is significant interest in synthesizing this compound materials with open-framework structures, similar to zeolites, due to their potential applications. acs.orgnih.gov A new, low-temperature (70°C), high-yield synthetic route to an ammonium (B1175870) this compound with an ABW-type zeolite structure has been developed. acs.orgnih.gov This method involves mixing solutions of H3AsO4 and Zn(NO3)2, adjusting the pH to 8 with ammonia, and heating in a sealed container. acs.org The resulting material's structure was determined using Rietveld refinement of powder X-ray diffraction data. acs.org

The synthesis of open-framework zinc phosphates, which are structurally related to arsenates, has also been achieved hydrothermally using organic amines as structure-directing agents. acs.org These syntheses can produce a variety of structures, from one-dimensional ladders to three-dimensional networks, depending on the reaction conditions. acs.org A new family of thermally stable, open-framework zincophosphate/arsenate phases with the general formula M3Zn4O(XO4)3·nH2O (where M can be various alkali metals and X is P or As) has also been synthesized. acs.org These materials exhibit "zeolitic" properties like dehydration/rehydration and ion-exchange, with high thermal stabilities up to 600 °C. acs.org

Factors Influencing Product Phase Purity and Morphology Control

The final properties of this compound, including its phase purity and morphology, are highly dependent on the synthesis conditions. Several key factors must be carefully controlled to obtain the desired product.

Key Synthesis Parameters and Their Effects

| Parameter | Influence on Product |

| Reactant Stoichiometry | The molar ratio of zinc to arsenic precursors is critical. For instance, in the synthesis of a mono-phase crystalline this compound(III), a specific n(Zn)/n(As) ratio of 1:2 was essential. imim.pl |

| pH of Reaction Medium | The pH significantly affects the crystal structure and particle size. For ZnO nanoparticles, an acidic medium can lead to smaller crystallite sizes, while higher pH can result in different morphologies and larger sizes. scispace.comnih.gov In the synthesis of an ammonium this compound zeolite analogue, a pH of 8 was used. acs.org |

| Reaction Temperature | Temperature influences the reaction rate, crystallinity, and the final phase. In solid-state reactions, high temperatures are often necessary. sigmaaldrich.comnii.ac.jp For hydrothermal synthesis of ZnO, temperature affects particle shape and size. mdpi.com Low-temperature methods are being developed for zeolite analogues. acs.orgnih.gov |

| Reaction Time | The duration of the synthesis process affects the completion of the reaction and the final product's characteristics. In the synthesis of this compound(III), a reaction time of 2 hours was found to be optimal for achieving a mono-phase product. imim.pl |

| Impurities | The presence of impurities can significantly impact the properties of the final material. In zinc electrowinning, impurities like germanium, antimony, arsenic, and cobalt can affect the process, with the acid content being a critical factor. researchgate.net |

| Structure-Directing Agents | In the synthesis of open-framework materials, organic molecules like amines act as templates, guiding the formation of specific structures and channel systems. acs.org |

The interplay of these factors determines the final product's characteristics. For example, in the synthesis of this compound(III), a combination of specific NaOH concentration, reactant ratios, temperature, and reaction time was necessary to produce a mono-phase crystalline material. imim.pl Similarly, for zinc oxide nanoparticles, parameters like calcination temperature and the nature of capping agents also play a significant role in determining their final properties. scispace.com

Crystallographic and Structural Elucidation

Advanced X-ray Diffraction Studies

X-ray diffraction is a primary tool for characterizing the crystalline nature of zinc arsenate phases. Both single-crystal and powder diffraction methods offer complementary information regarding atomic positions, unit cell parameters, and phase purity.

Single-Crystal X-ray Diffraction for Atomic Arrangements

Single-crystal X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystal structure. This method has been applied to various this compound compounds to elucidate their complex frameworks. For example, the crystal structure of arsenohopeite, ideally Zn₃(AsO₄)₂·4H₂O, an arsenate analogue of hopeite, has been solved and refined using single-crystal X-ray diffraction. This mineral is orthorhombic, with space group Pnma. geoscienceworld.orgcambridge.org Another study on a new synthetic this compound hydrate, Zn₉(AsO₄)₆·4H₂O, utilized single-crystal X-ray diffraction, including synchrotron radiation for small crystals, to determine its triclinic structure with space group P1. rsc.orgrsc.orgrsc.org Single-crystal studies have also revealed the structure of Ba(ZnAsO₄)₂·H₂O, a feldspar-related compound crystallizing in the monoclinic space group P2₁. researchgate.netschweizerbart.de These studies provide detailed information on bond distances, angles, and coordination environments around the zinc and arsenic atoms.

Powder X-ray Diffraction for Phase Identification and Analysis

Powder X-ray diffraction (PXRD) is widely used for identifying crystalline phases and analyzing their purity. PXRD patterns provide a unique fingerprint for each crystalline compound, allowing for the identification of different this compound polymorphs and hydrated states. For instance, PXRD has been used to characterize synthetic zinc arsenates(III) phases, such as Zn(AsO₂)₂ and Zn₃(AsO₃)₂, and to determine the presence of mixed phases in synthesized precipitates. imim.plpan.pl The strongest lines in the powder X-ray diffraction pattern of arsenohopeite have been reported, aiding in its identification. geoscienceworld.orgcambridge.orgresearchgate.net PXRD is also valuable for monitoring phase transformations, such as the dehydration of hydrated zinc arsenates upon heating. univie.ac.at

Structural Refinement and Polymorphism Investigations

Structural refinement techniques, often coupled with X-ray diffraction data, allow for the optimization of atomic positions and thermal parameters within a proposed crystal structure model. Investigations into polymorphism explore the existence of different crystalline forms of this compound with the same chemical composition.

Characterization of Hydrated and Anhydrous this compound Phases

This compound exists in various hydration states, and the presence or absence of water molecules significantly impacts the crystal structure. Naturally occurring zinc arsenates are predominantly hydrous, including hydroxyl and hydrated minerals. univie.ac.atmdpi.com Examples include arsenohopeite (tetrahydrate) and köttigite (octahydrate). geoscienceworld.orgcambridge.orgnist.gov Anhydrous zinc arsenates are less common in nature, with only a few minerals identified, such as stranskiite. mdpi.com Synthetic efforts have also yielded both hydrated and anhydrous phases. Structural studies differentiate these phases based on unit cell parameters, space groups, and the presence of water molecules in the crystallographic framework. For example, the crystal structure of a new this compound hydrate, Zn₉(AsO₄)₆·4H₂O, has been characterized, revealing channels where water molecules are located. rsc.orgrsc.org The dehydration of hydrated phases upon heating can lead to the formation of anhydrous polymorphs. rsc.orgrsc.orgunivie.ac.at

Study of Polymorphic Transitions and Structural Transformations

This compound compounds can undergo polymorphic transitions, changing from one crystal structure to another under varying conditions such as temperature or pressure. These transformations can be studied using techniques like variable-temperature X-ray diffraction. For instance, a synthetic this compound hydrate, Zn₉(AsO₄)₆·4H₂O, transforms into a new phase of Zn₃(AsO₄)₂ at 424 °C and subsequently into the known β-Zn₃(AsO₄)₂ phase at 865 °C. rsc.orgrsc.orgrsc.org Another study on BaZn₂(AsO₄)₂·H₂O showed that dehydration above 300 °C leads to an irreversible phase transition with increased symmetry from P2₁ to P2₁/c. univie.ac.at Amine-templated zinc arsenates have also demonstrated structural transformations, with zero-dimensional structures potentially transforming into higher-dimensionality frameworks. acs.orgnih.gov

Interatomic Bonding Environments and Coordination Chemistry

The structural properties of zinc arsenates are intrinsically linked to the bonding environments and coordination chemistry of the zinc and arsenic atoms. In these compounds, arsenic is typically found in the pentavalent state, forming arsenate tetrahedra ([AsO₄]³⁻). Zinc, on the other hand, exhibits more flexible coordination, commonly found in tetrahedral, trigonal bipyramidal, and octahedral geometries, coordinating with oxygen atoms from arsenate groups and water molecules. rsc.org

In many this compound structures, the fundamental building blocks are ZnOn polyhedra (where n is the coordination number) and AsO₄ tetrahedra. These polyhedra connect through vertex, edge, or face sharing to form diverse structural architectures, including chains, layers, and three-dimensional frameworks. rsc.orgnih.govrsc.org For example, the structure of Zn₉(AsO₄)₆·4H₂O is built from chains of edge-sharing octahedra and trigonal-bipyramidal Zn atoms connected by Zn and As tetrahedra. rsc.orgrsc.org In Ba(ZnAsO₄)₂·H₂O, ZnO₄ and AsO₄ tetrahedra are corner-connected to form a feldspar-like network with channels. schweizerbart.de The coordination flexibility of zinc plays a significant role in the variety of structures observed in hydrated and anhydrous zinc arsenates. rsc.org Interatomic distances and angles within these polyhedra, determined by X-ray diffraction, provide insights into the nature and strength of the chemical bonds. d-nb.infoacs.org

Analysis of Zn-O and As-O Coordination Polyhedra

In this compound structures, arsenic is commonly found in tetrahedral coordination with oxygen, forming arsenate groups (AsO₄)³⁻. Zinc atoms, however, can exhibit more varied coordination numbers, typically ranging from four to six oxygen atoms. For instance, in the mineral legrandite, Zn₄(AsO₄)₂(OH)₂·2H₂O, arsenate groups are tetrahedrally coordinated, while zinc atoms are coordinated by four to six oxygen atoms geoscienceworld.org. The structure of legrandite contains undulating, edge-sharing chains of zinc polyhedra geoscienceworld.org. These zinc polyhedra share apices with arsenate tetrahedra, linking the chains together geoscienceworld.org.

Another example is the compound Ba(ZnAsO₄)₂·H₂O, where both ZnO₄ and AsO₄ units are more or less regular tetrahedra that are corner-connected to form a three-dimensional network schweizerbart.de. In the mineral leiteite, ZnAs₂O₄, which is a zinc arsenite, the structure consists of open Zn tetrahedral sheets flanked by single arsenite chains on either side. The average tetrahedral Zn-O distance in leiteite is 1.99 Å, and the arsenite groups (As³⁺O₃) are trigonal pyramidal with average As-O distances around 1.78-1.79 Å and O-As-O angles around 95.5-95.8° arizona.edu.

The coordination environment of zinc can vary depending on the specific compound and its hydration state. In some hydrated this compound minerals, zinc can be found in tetrahedral, five-fold, or octahedral coordination with oxygen mdpi.com.

Hydrogen Bonding Networks within Hydrated Structures

Hydrated zinc arsenates often feature intricate hydrogen bonding networks involving water molecules and hydroxyl groups. These networks play a crucial role in stabilizing the crystal structures. For example, the mineral legrandite, Zn₄(AsO₄)₂(OH)₂·2H₂O, contains hydrogen bonds geoscienceworld.org. Studies using IR spectroscopy have provided insights into the nature of hydrogen bonds and water in legrandite geoscienceworld.org.

In the context of hydrated metal phosphates and arsenates, hydrogen bonding is a significant factor influencing structural polymorphism. For instance, in the polymorphic forms of zinc phosphate (B84403) tetrahydrate, Zn₃(PO₄)₂·4H₂O (hopeite), the difference between the alpha and beta forms is attributed to the orientation of a water molecule within the ZnO₆ octahedral network, leading to different hydrogen-bonding patterns nih.gov. While this example is a zinc phosphate, it illustrates the general principle of how hydrogen bonding impacts the structures of hydrated zinc oxoanion compounds.

Another example highlighting the role of hydrogen bonding in hydrated structures is Ba(ZnAsO₄)₂·H₂O. In this compound, water molecules occupy channels within the framework structure and are bonded only to barium atoms. These water molecules are responsible for lowering the space group symmetry, and Raman spectroscopy has been used to obtain information about the anion groups and hydrogen bonds schweizerbart.de.

Open-Framework Structures and Inorganic Zeolite Analogues

Some zinc arsenates can form open-framework structures with channels and cavities, analogous to inorganic zeolites. These structures are of interest for their potential applications in areas such as ion exchange and adsorption.

Synthesis and Characterization of Porous this compound Frameworks

A family of thermally stable open-framework zincophosphate/arsenate materials with the general formula M₃Zn₄O(XO₄)₃·nH₂O (M = Li, Na, K, Rb, Cs; X = P, As) has been synthesized and characterized acs.orgcsulb.edu. These materials are based on an anionic Zn₄O(XO₄)₃ network constructed from vertex-linked tetrahedral ZnO₄ and XO₄ units acs.orgcsulb.edu. A notable feature of these frameworks is the presence of OZn₄ centers, where four ZnO₄ units share a common oxygen vertex acs.orgcsulb.edu. The use of mixed four-coordinate anion types (XO₄³⁻ and O²⁻) contributes to their interesting structural and stability properties acs.org.

Synthesis of such open-framework structures is often achieved through hydrothermal methods schweizerbart.dersc.org. Characterization techniques like X-ray diffraction (both powder and single-crystal), thermogravimetric analysis (TGA), and Raman spectroscopy are employed to determine their crystal structure, thermal stability, and the presence of specific chemical bonds and functional groups schweizerbart.deacs.orgcsulb.edu.

Structural Features of Framework Channels and Cavities

The open-framework zinc arsenates, such as the M₃Zn₄O(XO₄)₃·nH₂O family, contain specific structural features that define their porosity. The network of these materials consists of pairs of 3-rings (forming a spiro-5 unit) and 8-rings, notably lacking 4-rings or 6-rings acs.org. This connectivity encloses roughly spherical cavities connected by a three-dimensional network of 8-ring channels acs.org. These channels typically propagate in orthogonal directions, for example, along the berkeley.edu, researchgate.net, and geoscienceworld.org cubic unit-cell axes in some structures acs.org.

Extraframework cations (M⁺) and water molecules reside within these cavities and channels acs.orgcsulb.edu. The nature of the guest cation can significantly influence the crystal structure by ordering within and modifying the configuration of the intercavity 8-ring channels acs.org. These materials exhibit "zeolitic" behavior, undergoing dehydration/rehydration and ion-exchange reactions acs.orgcsulb.edu. The thermal stability of these open-framework zincophosphate/arsenates can be quite high, with some phases stable up to 600 °C acs.orgcsulb.edu.

In Ba(ZnAsO₄)₂·H₂O, a feldspar-like network is formed by corner-connected ZnO₄ and AsO₄ tetrahedra. This network contains four- and eight-membered tetrahedral rings that are arranged to form channels parallel to the a-axis. The eight-membered ring channels are occupied by barium atoms and water molecules schweizerbart.de.

Mineralogical Identification and Characterization of Natural Zinc Arsenates

Zinc arsenates occur naturally as a variety of minerals, often found in the oxidized zones of ore deposits. The identification and characterization of these minerals are important for understanding their formation environments and geological significance.

Studies of New Mineral Species

The study of natural zinc arsenates includes the identification and characterization of new mineral species. This involves detailed analysis of their chemical composition, crystal structure, and physical properties.

One example of a new this compound mineral is arsenohopeite, ideally Zn₃(AsO₄)₂·4H₂O, which is the arsenate analogue of hopeite geoscienceworld.orgrruff.info. Arsenohopeite was found in the Tsumeb mine, Namibia, and is isostructural with α-hopeite geoscienceworld.orgrruff.info. Its crystal structure has been solved and refined, confirming its orthorhombic nature with space group Pnma geoscienceworld.orgrruff.info. Electron microprobe analysis provides its chemical composition, and techniques like powder X-ray diffraction and Raman spectroscopy are used for its characterization and to confirm structural data and the presence of hydrogen bonds geoscienceworld.orgrruff.info.

Another newly described this compound mineral is cardite, Zn₅.₅(AsO₄)₂(AsO₃OH)(OH)₃·3H₂O, found in Broken Hill, New South Wales, Australia geoscienceworld.org. Cardite occurs as acicular crystals and has been characterized by electron microprobe analysis and density calculations geoscienceworld.org. Sabelliite, a copper-zinc arsenate-antimonate mineral, is another example of a new species, found in Sardinia, Italy psu.edu. Its trigonal crystal structure has been determined by single-crystal X-ray studies psu.edu.

Crystallographic Relationships with Related Mineral Groups

This compound compounds are found in nature as various minerals, exhibiting diverse crystal structures and relationships with other mineral groups based on their hydration state and associated cations. Key this compound minerals and their crystallographic relationships include:

Köttigite (Zn₃(AsO₄)₂·8H₂O)

Köttigite is a prominent hydrated this compound mineral that belongs to the vivianite (B12648973) group . wikipedia.orgmindat.orgwebmineral.com Minerals in the vivianite group share a general formula M₃(XO₄)₂·8H₂O, where M represents divalent cations such as Fe²⁺, Co, Ni, Mg, and Zn, and X is typically P or As. wikipedia.orgmdpi.com Köttigite is the zinc analogue within this group. mindat.org

The crystal structure of köttigite is monoclinic. wikipedia.orgmindat.orgwebmineral.com It crystallizes in the space group C2/m (or B2/m setting). mindat.orgwebmineral.com The structure is characterized by layers parallel to the (010) plane, formed by octahedra linked with [AsO₄] tetrahedra and stabilized by hydrogen bonds. mdpi.com Köttigite forms solid-solution series with other end-members of the vivianite group, including erythrite (Co₃(AsO₄)₂·8H₂O), annabergite (Ni₃(AsO₄)₂·8H₂O), and parasymplesite (Fe²⁺₃(AsO₄)₂·8H₂O), where Zn²⁺ can substitute for Co²⁺, Ni²⁺, or Fe²⁺ within the octahedral sites. wikipedia.orgmdpi.com

Metaköttigite is a dimorph of köttigite, sharing the same chemical formula (Zn₃(AsO₄)₂·8H₂O) but exhibiting a different crystal structure. wikipedia.org While köttigite is monoclinic, metaköttigite is triclinic. wikipedia.org

Arsenohopeite (Zn₃(AsO₄)₂·4H₂O)

Arsenohopeite is a hydrated this compound mineral that is the arsenate analogue of hopeite (Zn₃(PO₄)₂·4H₂O). researchgate.net It is isostructural with α-hopeite. researchgate.net Arsenohopeite crystallizes in the orthorhombic crystal system with space group Pnma. researchgate.net

Davidlloydite (Zn₃(AsO₄)₂·4H₂O)

Davidlloydite is another hydrated this compound mineral with the formula Zn₃(AsO₄)₂·4H₂O. geoscienceworld.org It is described as a triclinic polytype of arsenohopeite. geoscienceworld.org Structurally, davidlloydite shows similarities to parahopeite (Zn₃(PO₄)₂·4H₂O) and hopeite, both of which are hydrated zinc phosphates. geoscienceworld.org

Austinite (CaZn(AsO₄)(OH))

Austinite is a calcium this compound hydroxide (B78521) mineral that belongs to the adelite mineral group . arizona.edu The adelite group consists of arsenates and phosphates with the general formula AB(XO₄)(OH), where A and B are different cations. arizona.edu Austinite has the conichalcite/descloizite type of crystal structure. arizona.edu It is an orthorhombic mineral with space group P2₁2₁2₁. arizona.edu The structure features chains of edge-sharing zinc octahedra linked by arsenic tetrahedra, forming a framework with channels occupied by calcium polyhedra. arizona.edu

Other Related Mineral Groups

Zinc arsenates can also be found as components in more complex mineral groups. For instance, mawbyite (Pb(Fe³⁺,Zn)₂(AsO₄)₂(OH)₂) is a lead iron this compound that is a member of the tsumcorite group . wikipedia.org The tsumcorite group comprises minerals with related structures. wikipedia.org Zinc can also be present in minerals belonging to the alluaudite group , such as hatertite (Na₂(Ca,Na)(Fe³⁺,Cu)₂(AsO₄)₃), which are characterized by specific octahedral-tetrahedral frameworks. researchgate.net

The crystal structures of these this compound minerals and related compounds typically involve zinc coordinated by oxygen atoms in various polyhedra, including tetrahedra, trigonal bipyramids, and octahedra. mdpi.com Arsenic is predominantly found in tetrahedral coordination as [AsO₄] groups, although trigonal coordination as [AsO₃] can occur in some complex arsenate-arsenite minerals. mdpi.com

The following table summarizes crystallographic data for some of the this compound minerals and related end-members discussed:

| Mineral | Chemical Formula | Crystal System | Space Group | Unit Cell Parameters (Å, °) | Related Group |

| Köttigite | Zn₃(AsO₄)₂·8H₂O | Monoclinic | C2/m (or B2/m) | a ≈ 10.24, b ≈ 13.41, c ≈ 4.76, β ≈ 105.2° mindat.orgwebmineral.com | Vivianite |

| Metaköttigite | Zn₃(AsO₄)₂·8H₂O | Triclinic | - | - | Vivianite |

| Arsenohopeite | Zn₃(AsO₄)₂·4H₂O | Orthorhombic | Pnma | a ≈ 10.80, b ≈ 19.00, c ≈ 5.11 researchgate.net | Hopeite |

| Davidlloydite | Zn₃(AsO₄)₂·4H₂O | Triclinic | - | a ≈ 5.98, b ≈ 7.60, c ≈ 5.45, α ≈ 95.7°, β ≈ 90.5°, γ ≈ 92.0° geoscienceworld.org | Hopeite |

| Austinite | CaZn(AsO₄)(OH) | Orthorhombic | P2₁2₁2₁ | a ≈ 7.51, b ≈ 9.04, c ≈ 5.93 arizona.edu | Adelite |

| Hopeite | Zn₃(PO₄)₂·4H₂O | Orthorhombic | Pnma | - | Hopeite |

| Parahopeite | Zn₃(PO₄)₂·4H₂O | Triclinic | P1 or P1bar | a ≈ 5.77, b ≈ 7.55, c ≈ 5.28, α ≈ 93.4°, β ≈ 91.2°, γ ≈ 91.4° geoscienceworld.org | Hopeite |

| Erythrite | Co₃(AsO₄)₂·8H₂O | Monoclinic | I2/m | - | Vivianite |

| Annabergite | Ni₃(AsO₄)₂·8H₂O | Monoclinic | C2/m | - | Vivianite |

| Parasymplesite | Fe²⁺₃(AsO₄)₂·8H₂O | Monoclinic | C2/m | - | Vivianite |

| Mawbyite | Pb(Fe³⁺,Zn)₂(AsO₄)₂(OH)₂ | Monoclinic | B2/m | - | Tsumcorite |

Note: Unit cell parameters are approximate and can vary slightly depending on the specific sample composition and measurement conditions.

The crystallographic relationships highlight how zinc arsenates fit within broader families of minerals, often exhibiting isotypic (same structure type) or homeotypic (similar structure type) relationships with phosphates and other arsenates containing different divalent or trivalent cations. These relationships are governed by factors such as ionic radii, charge balance, and hydration states, which influence the resulting crystal symmetry and structural framework.

Data Table:

| Mineral | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Volume (ų) | Z |

| Köttigite | Zn₃(AsO₄)₂·8H₂O | Monoclinic | C2/m | 10.241 | 13.405 | 4.757 | 90 | 105.21 | 90 | 630.11 | 2 |

| Arsenohopeite | Zn₃(AsO₄)₂·4H₂O | Orthorhombic | Pnma | 10.804 | 19.003 | 5.112 | 90 | 90 | 90 | 1049.5 | 4 |

| Davidlloydite | Zn₃(AsO₄)₂·4H₂O | Triclinic | P1 or P1bar | 5.976 | 7.600 | 5.447 | 95.71 | 90.49 | 92.00 | - | - |

| Austinite | CaZn(AsO₄)(OH) | Orthorhombic | P2₁2₁2₁ | 7.5092 | 9.0438 | 5.9343 | 90 | 90 | 90 | - | - |

| Erythrite | Co₃(AsO₄)₂·8H₂O | Monoclinic | I2/m | - | - | - | - | - | - | - | - |

| Annabergite | Ni₃(AsO₄)₂·8H₂O | Monoclinic | C2/m | - | - | - | - | - | - | - | - |

| Parasymplesite | Fe²⁺₃(AsO₄)₂·8H₂O | Monoclinic | C2/m | - | - | - | - | - | - | - | - |

| Hopeite | Zn₃(PO₄)₂·4H₂O | Orthorhombic | Pnma | - | - | - | - | - | - | - | - |

| Parahopeite | Zn₃(PO₄)₂·4H₂O | Triclinic | P1 or P1bar | 5.768 | 7.550 | 5.276 | 93.42 | 91.18 | 91.37 | - | - |

| Mawbyite | Pb(Fe³⁺,Zn)₂(AsO₄)₂(OH)₂ | Monoclinic | B2/m | - | - | - | - | - | - | - | - |

| Hatertite | Na₂(Ca,Na)(Fe³⁺,Cu)₂(AsO₄)₃ | Monoclinic | C2/c | 12.590 | 12.993 | 6.700 | 90 | 113.72 | 90 | 1003.4 | 4 |

Spectroscopic Characterization Techniques in Research

X-ray Absorption Spectroscopy (EXAFS/XANES) Applications

X-ray Absorption Spectroscopy (XAS), encompassing both X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS), is a powerful tool for probing the local atomic and electronic structure of specific elements within a material. It is particularly useful for studying the solid-phase chemical speciation of elements like zinc and arsenic in various matrices, including minerals and environmental samples. nih.govresearchgate.netepa.govnih.gov

Elucidation of Local Coordination Environments

EXAFS provides detailed information about the local coordination environment around a target atom, including the types of neighboring atoms, their distances, and coordination numbers. This is crucial for understanding how zinc and arsenate are bonded within crystalline structures or adsorbed onto surfaces. For instance, EXAFS studies have been used to characterize the coordination of zinc in various materials, revealing shifts between tetrahedral and octahedral coordination depending on the environment. nih.govosti.govresearchgate.netosti.gov In the context of zinc arsenates, EXAFS can help determine the specific arrangement of oxygen atoms around zinc and arsenic centers, providing insights into the structural framework. Research on zinc adsorbed to silica (B1680970) surfaces, for example, used EXAFS to establish the coordination environment of zinc complexes. osti.gov Studies investigating the co-sorption of zinc and arsenate on materials like goethite have also utilized EXAFS to determine the bonding environment of both As(V) and Zn(II). udel.edu

Oxidation State Determination in Complex Systems

XANES is particularly sensitive to the oxidation state and electronic structure of the absorbing atom. The position and features of the absorption edge can provide information about the oxidation state of an element in a sample. epa.govuu.nl For zinc, which predominantly exists in the +2 oxidation state in most relevant compounds and environmental settings, variations in the Zn K-edge XANES primarily reflect changes in coordination environment rather than oxidation state. nih.govresearchgate.netiucr.org However, for arsenic, which can exist in various oxidation states (e.g., As(III) and As(V)), XANES can be used to distinguish between these forms. epa.gov Studies have shown that the higher oxidation state of arsenate (As(V)) is typically at a higher energy value in XANES spectra compared to arsenite (As(III)). epa.gov While EXAFS provides more detailed structural information, XANES is valuable for determining the oxidation state and can be applied to samples with lower concentrations than typically required for EXAFS. epa.govosti.gov

Vibrational Spectroscopy (FTIR, Raman) for Structural Analysis

Vibrational spectroscopy techniques, such as Fourier Transform Infrared (FTIR) and Raman spectroscopy, probe the vibrational modes of molecules and crystal lattices. These vibrations are characteristic of specific functional groups and chemical bonds, making these techniques powerful for identifying compounds and understanding their molecular structure. mjcce.org.mktandfonline.com

Identification of Functional Groups and Molecular Vibrations

FTIR and Raman spectroscopy are extensively used to identify the presence of arsenate groups (AsO₄³⁻) and other functional groups like hydroxyls (OH⁻) and water molecules within zinc arsenate compounds and related minerals. nih.govnih.govgeoscienceworld.orgcambridge.orgrruff.info The AsO₄³⁻ anion, being a tetrahedral unit, exhibits characteristic fundamental vibrations that are active in both IR and Raman spectroscopy. dost.gov.ph These include symmetric stretching (ν₁), symmetric bending (ν₂), antisymmetric stretching (ν₃), and antisymmetric bending (ν₄) modes. dost.gov.ph The positions and splitting of these bands in the spectra are sensitive to the local environment and symmetry of the arsenate tetrahedron. For example, studies on arsenate minerals have assigned specific bands in Raman spectra to these vibrational modes, providing insights into the molecular structure. nih.govnih.govdost.gov.ph

Research on this compound glasses and minerals has utilized FTIR and Raman spectroscopy to identify the vibrational modes associated with As-O bonds in As₂O₃ pyramids and AsO₄ tetrahedra, as well as vibrations related to Zn-O bonds. tandfonline.comcambridge.org The presence of hydroxyl and water stretching vibrations can also be identified, and their positions can be related to the strength of hydrogen bonding within the structure. nih.govnih.govrruff.info

Probing Structural Modifications and Phase Changes

Vibrational spectroscopy is also valuable for detecting structural modifications and phase changes in this compound systems. Changes in the coordination environment of zinc or distortions of the arsenate tetrahedron can lead to shifts, splitting, or changes in intensity of the observed vibrational bands. nih.govresearchgate.net For instance, studies on isomorphy in arsenate minerals, including those containing zinc, have shown that minor differences in Raman spectra can be attributed to the ionic radius of substituting cations, indicating structural variations. nih.gov

FTIR and Raman spectroscopy can be used to characterize different crystalline phases of zinc arsenates or to monitor the formation of new phases, such as precipitates, in environmental studies. acs.org The distortion of the AsO₄³⁻ polyhedron can be significant and affects the As-O vibrations, with the influence of protonation and cations being notable. researchgate.net The splitting of degenerate vibrational modes provides evidence of symmetry reduction of the AsO₄ anion in certain structures. nih.govdost.gov.phresearchgate.net

Here is a table summarizing some characteristic vibrational modes observed for arsenate compounds, which are relevant to the study of zinc arsenates:

| Vibrational Mode (AsO₄³⁻) | Description | Typical Range (cm⁻¹) | Activity (IR/Raman) | Reference |

| ν₁ | Symmetric Stretching | ~818 | Raman Active | dost.gov.phresearchgate.net |

| ν₂ | Symmetric Bending | ~350 | Raman Active | nih.govdost.gov.phresearchgate.net |

| ν₃ | Antisymmetric Stretching | ~786 | IR and Raman Active | dost.gov.phresearchgate.net |

| ν₄ | Antisymmetric Bending | ~405 | IR and Raman Active | nih.govdost.gov.phresearchgate.net |

Note: Actual band positions can vary depending on the specific compound and its crystal structure.

Other Advanced Spectroscopic Methods in Research Contexts

Beyond EXAFS/XANES and FTIR/Raman, other advanced spectroscopic techniques can contribute to the understanding of this compound. While less frequently reported specifically for bulk this compound compounds in the provided search results, techniques such as X-ray Photoelectron Spectroscopy (XPS) and X-ray Raman Spectroscopy (XRS) have potential applications.

XPS is a surface-sensitive technique that provides elemental composition and chemical state information. It has been used in conjunction with Raman spectroscopy to study the chemistry and crystal structure of arsenate minerals. nih.gov XPS can help determine the oxidation states of elements and identify the chemical species present on the surface of this compound materials or in related environmental samples.

X-ray Raman Spectroscopy (XRS) is an inelastic X-ray scattering technique that can provide similar information to XANES but is suitable for light elements or samples in environments (like high pressure or liquid) where traditional XAS is challenging. uu.nl While not specifically highlighted for this compound in the search results, it represents another potential advanced method for probing electronic structure and local coordination.

Spectroscopic techniques, in general, are crucial for analyzing agricultural products and environmental samples, including the detection of heavy metals like zinc and arsenic. spectroscopyonline.commdpi.com Advanced methods like surface-enhanced Raman spectroscopy and time-gated Raman spectroscopy are being explored for improved analysis. spectroscopyonline.com

Mössbauer Spectroscopy for Iron-Containing Zinc Arsenates

Mössbauer spectroscopy, particularly utilizing the 57Fe isotope, is a valuable technique for investigating the local environment, valence state, and magnetic properties of iron atoms within materials. This is particularly relevant for understanding iron-containing zinc arsenates, where iron can substitute for zinc or exist in separate iron arsenate phases. The technique provides insights into the coordination polyhedron occupied by iron atoms (e.g., trigonal, tetrahedral, octahedral) and can assist in identifying iron oxide phases based on their magnetic properties. carleton.edu

Research employing Mössbauer spectroscopy has been used to characterize the behavior of iron and arsenic in various systems, including those relevant to zinc production and environmental contexts. For instance, studies on the distribution of arsenic in hydrometallurgical zinc production have utilized Mössbauer spectroscopy to characterize natural arsenopyrite (B74077) (FeAsS), a primary source of arsenic in zinc sulphide concentrates. bibliotekanauki.pl Mössbauer studies of arsenopyrite show a paramagnetic doublet with specific hyperfine parameters (isomer shift, quadruple splitting, and line width) characteristic of low-spin iron ions in a tetrahedral coordination, typical of arsenopyrite. bibliotekanauki.pl

Furthermore, Mössbauer spectroscopy has been applied to investigate iron mineral transformations in soils and sediments containing zinc-bearing ferrihydrite. acs.orgnih.govethz.ch These studies, often using 57Fe-labeled materials, can track the evolution of iron speciation and its interaction with zinc. Mössbauer spectra acquired at different temperatures (e.g., 140 K and 77 K) can reveal paramagnetic Fe(III) doublets consistent with ferrihydrite and indicate the presence of Fe(II) phases or mixed-valence Fe(II)-Fe(III) phases like green rust. acs.orgnih.gov The hyperfine parameters obtained from fitting Mössbauer spectra provide detailed information about the local environment of the iron atoms in these complex systems. acs.org

While Mössbauer spectroscopy is powerful for studying iron, it is important to note that it primarily provides information about the iron-bearing components of a sample and does not directly analyze the zinc or arsenic environments unless they indirectly influence the iron's spectroscopic signature. carleton.edu

Nuclear Magnetic Resonance (NMR) Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful technique used in the characterization of chemical compounds, offering detailed information about the local atomic structure and bonding environments. For this compound and related compounds, NMR can potentially probe the environments of zinc, arsenic, and other relevant nuclei (such as hydrogen or oxygen if present in hydrated forms or as part of complex structures).

While direct NMR studies specifically focused on the core this compound compound (Zn3(AsO4)2) are less commonly reported in the provided search results compared to studies involving iron or biological systems, the principles of NMR apply. NMR can provide insights into the coordination environment of zinc through 67Zn NMR, although this is a quadrupolar nucleus, which can make experiments challenging. pascal-man.com Studies on 67Zn NMR have been conducted on various zinc compounds, including zinc halides, oxides, phosphites, and phosphates, demonstrating its potential for characterizing zinc sites in solid-state materials. pascal-man.com

Similarly, 75As NMR can be used to investigate the arsenic environment. pascal-man.com 75As is also a quadrupolar nucleus. NMR studies involving 75As have been applied to various arsenic-containing materials, including semiconductors like GaAs and arsenic minerals, to understand local bonding and structural features. pascal-man.com

In the context of metal-arsenate chemistry, NMR has been used in studies of more complex systems, such as the characterization of new tetranuclear copper and zinc complexes incorporating arsenate. acs.org In such research, multinuclear NMR (e.g., 1H and 13C NMR) is typically used to characterize the organic ligands within the complex structures, complementing information obtained from techniques like X-ray crystallography. acs.org While these studies may not directly probe the this compound core in a simple salt, they demonstrate the applicability of NMR in characterizing the molecular structure and bonding within metal-arsenate frameworks.

The application of solid-state NMR techniques, such as magic angle spinning (MAS) NMR, would be particularly relevant for studying the structure and dynamics of solid this compound materials. These techniques can provide high-resolution spectra even for solid samples, offering details about crystallographic sites and interactions.

| Technique | Nucleus Probed | Information Gained | Relevance to this compound |

| Mössbauer Spectroscopy | 57Fe | Fe oxidation state, coordination, magnetic properties | Characterization of iron-containing zinc arsenates and related phases. carleton.edu |

| NMR Spectroscopy | 67Zn | Local environment and coordination of Zn | Potential for studying Zn sites in this compound. pascal-man.com |

| 75As | Local environment and bonding of As | Potential for studying As sites in this compound. pascal-man.com | |

| 1H, 13C, etc. | Structure of organic components | Characterization of ligands in complex metal-arsenate frameworks. acs.org |

Theoretical and Computational Chemistry of Zinc Arsenate Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure and properties of materials. It is particularly useful for predicting structural parameters, energetic stability, and electronic behavior. DFT has been applied to study the interactions of arsenate species with metal oxides, including zinc oxide (ZnO), providing insights into adsorption mechanisms and complex formation webmineral.com. DFT calculations have also been utilized in the theoretical characterization of other arsenate compounds, such as hybrid dihydrogen arsenate salts wikipedia.org.

Prediction of Crystal Structures and Unit Cell Parameters

Computational methods, including DFT, can be used to predict and refine crystal structures and unit cell parameters of materials. While direct computational predictions specifically for the crystal structure of anhydrous Zn₃(AsO₄)₂ were not prominently found in the search results, studies on related arsenate compounds demonstrate the applicability of these methods. For instance, DFT has been used in conjunction with experimental techniques like X-ray diffraction (XRD) to characterize the crystal structure and unit cell parameters of new arsenate materials, such as a hybrid dihydrogen arsenate salt which crystallizes in the monoclinic system with space group P2₁ wikipedia.org. This involves optimizing the molecular structure and calculating parameters like lattice constants (a, b, c) and angles (beta) wikipedia.org.

Experimental studies on related zinc arsenate minerals like adamite (Zn₂(AsO₄)(OH)) and zincolivenite (CuZn(AsO₄)(OH)) provide experimentally determined unit cell parameters for these hydrated or substituted this compound structures, which can serve as benchmarks for computational models wikipedia.orgnih.gov. Zincolivenite, for example, is reported to crystallize in the orthorhombic system with space group Pnnm and specific unit cell dimensions wikipedia.orgnih.gov.

Modeling of Electronic Band Structure and Density of States

Thermodynamic Stability Analysis of Phases

Computational thermodynamics allows for the analysis of the relative stability of different phases of a material under varying conditions of temperature, pressure, and chemical potential. This is crucial for understanding phase transitions and predicting reaction outcomes.

Calculation of Formation Energies and Enthalpies

Computational methods, such as DFT, can be used to calculate formation energies and enthalpies of compounds, providing insights into their thermodynamic stability. While direct computational formation energies for Zn₃(AsO₄)₂ were not found, calorimetric techniques have been used to experimentally determine the enthalpies of formation for related this compound minerals like adamite (Zn₂(AsO₄)(OH)) and zincolivenite (CuZn(AsO₄)(OH)) researchgate.net. These experimental values, such as the enthalpy of formation at 298.15 K and 1 bar for adamite (-1401.7 ± 2.6 kJ·mol⁻¹) and zincolivenite (-1211.6 ± 3.2 kJ·mol⁻¹), provide valuable thermodynamic data for zinc-containing arsenates researchgate.net. DFT has also been applied to calculate formation enthalpies and free energies for clusters representing other arsenate minerals, demonstrating its capability in this area wikiwand.com.

Phase Transition Predictions under Varying Conditions

Computational approaches, including ab initio molecular dynamics and enthalpy calculations, are employed to predict phase transitions in materials under varying conditions like pressure and temperature nih.gov. While specific computational predictions for phase transitions in Zn₃(AsO₄)₂ were not identified, experimental studies on related compounds containing zinc and arsenate units, such as BaZn₂As₂O₈∙H₂O, have investigated temperature-induced phase transitions involving dehydration and structural changes. These experimental observations of phase transitions in related systems underscore the importance of understanding the behavior of zinc arsenates under different environmental conditions, an area where computational methods can provide theoretical predictions and explanations.

Kinetic Studies of Reaction Pathways and Mechanisms

Computational chemistry is increasingly used to study reaction kinetics, elucidate reaction pathways, and determine reaction mechanisms by calculating energy barriers and transition states. This provides a detailed understanding of how chemical reactions occur.

While the search results did not yield specific computational kinetic studies focused on the formation or reactions of anhydrous Zn₃(AsO₄)₂, computational methods have been applied to study reaction pathways in systems involving zinc and arsenate species. For instance, DFT calculations have been used to support the understanding of reaction mechanisms in systems involving single-atom zinc catalysts. Furthermore, computational studies employing DFT and reaction path analysis are generally used to elucidate catalytic mechanisms and the formation of intermediates in various chemical processes. Experimental kinetic studies on the co-sorption of zinc and arsenate at mineral-water interfaces have provided insights into potential reaction pathways leading to the formation of solid zinc-arsenate phases, highlighting the complexity of these interactions in aqueous environments. Computational modeling can provide a molecular-level understanding of these observed kinetic processes and reaction pathways.

Simulation of Reaction Barriers and Activation Energies

Computational techniques, such as Density Functional Theory (DFT), are widely used to calculate the potential energy surface of a reaction and locate transition states, which represent the highest energy point along the reaction pathway. The energy difference between the reactants and the transition state is the activation energy nih.gov. For example, DFT calculations have been employed to study the adsorption of arsenate on mineral surfaces, including iron oxides, providing insights into the energy barriers associated with these interactions mdpi.com. While specific studies on reaction barriers directly involving the formation or transformation of bulk this compound phases through computational methods are less commonly detailed in general searches, the principles applied to related arsenic and metal-arsenate systems are relevant mdpi.comnih.gov. The accuracy of these simulations depends on the chosen computational methods and basis sets mdpi.comacs.org.

Diffusion Mechanisms in Solid-State Reactions

Understanding diffusion mechanisms is critical for comprehending solid-state reactions, material transport, and structural changes in this compound systems.

Simulation of Surface Interactions and Adsorption Mechanisms

The interaction of this compound with surfaces, particularly in environmental or catalytic contexts, is an important area where computational chemistry provides valuable insights.

Modeling Adsorption Sites and Binding Strengths

Computational methods can be used to model the surface structure of materials and identify potential adsorption sites for ions or molecules mdpi.com. Techniques like DFT can calculate the binding energy of adsorbates to these sites, indicating the strength of the interaction mdpi.com. Studies on arsenate adsorption onto various mineral surfaces, including those modified with zinc, utilize computational modeling to understand the binding mechanisms and affinities mdpi.comresearchgate.netf1000research.comacs.orgresearchgate.net. These models can help differentiate between different types of surface complexes, such as inner-sphere and outer-sphere complexes osti.gov. For example, modeling has shown that arsenate can form strong inner-sphere complexes on metal-oxide surfaces mdpi.comosti.gov.

Ternary Surface Complex Formation with Co-adsorbates

The presence of multiple species in a system can lead to the formation of ternary surface complexes, where an adsorbate bridges the surface and another dissolved species osti.govgeochemsoc.org. Computational studies are valuable for investigating the formation and stability of these complexes. Modeling has demonstrated that the presence of metal cations like zinc can enhance the adsorption of arsenate on certain surfaces through the formation of ternary complexes kuleuven.beresearchgate.net. These complexes can involve the metal cation acting as a bridge between the surface site and the arsenate anion osti.govkuleuven.be. Computational approaches, such as surface complexation modeling (SCM), can incorporate the formation of these ternary complexes to accurately predict adsorption behavior under varying chemical conditions acs.orgusda.gov.

Construction of Computational Phase Diagrams and Pressure Effects

Computational thermodynamics and first-principles calculations are employed to construct phase diagrams, which illustrate the stable phases of a material under different conditions of temperature, pressure, and composition osti.govethz.ch.

Computational methods, such as CALPHAD (Calculation of Phase Diagrams) and ab initio calculations, can predict phase stability and transitions in multi-component systems like those involving zinc and arsenic tkk.fioregonstate.edu. These techniques can account for the effects of pressure on phase equilibria, providing insights into the behavior of this compound under high-pressure conditions tkk.fioregonstate.edu. While comprehensive computational phase diagrams specifically for the Zn-As-O system focusing on this compound phases were not extensively detailed in the search results, studies on related binary systems like Zn-As and the phase behavior of elements under pressure demonstrate the applicability of these computational approaches tkk.fioregonstate.edu. Computational phase diagrams can help predict the conditions under which different polymorphs of this compound might be stable or when decomposition or reaction with other components might occur.

Environmental Geochemistry and Mineralogical Transformations

Formation Mechanisms in Aqueous and Soil Environments

The formation of zinc arsenate in environmental settings is a complex process influenced by the concentrations of zinc and arsenate, as well as various geochemical parameters. In both aqueous and soil environments, the precipitation of metal arsenates, including this compound, can occur when the solubility limit of the compound is exceeded. This often happens in areas contaminated with both zinc and arsenic.

Influence of pH, Redox Potential, and Ionic Strength

pH plays a significant role in the speciation of arsenic and the solubility of metal cations like zinc, thereby influencing this compound formation. Arsenate (As(V)) commonly exists as oxyanions such as H₂AsO₄⁻ and HAsO₄²⁻ in the typical pH range of natural waters (pH 4–8). mdpi.com Zinc predominantly exists as the free ion (Zn²⁺) at lower pH and can form hydrolyzed species at higher pH (>7.7). frtr.gov The solubility of metal arsenates is generally lower at circumneutral to alkaline pH conditions. udel.edu

Redox potential dictates the oxidation state of arsenic, which exists primarily as arsenate (As(V)) under oxidizing conditions and arsenite (As(III)) under reducing conditions. mdpi.comfrtr.gov Arsenite compounds are typically more soluble and mobile than arsenate compounds. frtr.gov Therefore, oxidizing conditions that favor the presence of arsenate are more conducive to the formation of less soluble this compound precipitates.

Role of Metal (Hydro)oxides in Surface-Induced Precipitation

Metal (hydr)oxides, particularly iron and aluminum oxides, are abundant in soils and sediments and play a crucial role in the fate of both zinc and arsenic. These minerals provide surfaces for adsorption, which can lead to surface-induced precipitation of metal arsenates. udel.eduusda.gov The adsorption of zinc and arsenate onto the surfaces of iron (hydr)oxides, such as ferrihydrite or goethite, can increase their local concentrations, promoting the nucleation and growth of this compound precipitates on the mineral surfaces. udel.eduacs.org

Research has shown that the presence of zinc can enhance the removal of arsenate from solution by ferrihydrite, particularly at higher pH. acs.org This enhanced removal has been attributed to the precipitation of zinc hydroxide (B78521) carbonate followed by arsenate adsorption onto the zinc precipitate, or potentially the formation of zinc-arsenate surface precipitates on the iron oxide. acs.org Studies using techniques like EXAFS spectroscopy have provided evidence for the formation of zinc-arsenate surface precipitates on goethite with increasing surface loading. udel.edu

Co-precipitation and Adsorption Processes with Co-occurring Contaminants

In contaminated environments, zinc and arsenic often coexist with other metal and anion contaminants. These co-occurring substances can significantly influence the behavior of this compound through co-precipitation and competitive adsorption processes.

Interactions with Iron, Copper, and Other Transition Metals

The presence of other transition metals, such as iron and copper, can affect the co-precipitation and adsorption of zinc and arsenate. Iron, in particular, forms stable arsenate compounds (e.g., ferric arsenate) which can control arsenic solubility in some soil environments. frtr.govbibliotekanauki.pl Co-contamination with iron can lead to the formation of mixed metal-arsenate precipitates or influence the adsorption of zinc and arsenate onto iron (hydr)oxides. udel.eduresearchgate.net

Competitive Adsorption Mechanisms with Anions (e.g., Phosphate (B84403), Sulfate)

Anions commonly found in natural waters and soils, such as phosphate and sulfate (B86663), can compete with arsenate for adsorption sites on mineral surfaces, especially on iron and aluminum (hydr)oxides. researchgate.netcip.com.cnresearchgate.net Phosphate, being chemically similar to arsenate, is a strong competitor for adsorption sites. researchgate.netresearchgate.netcambridge.org The presence of phosphate can reduce the adsorption of arsenate, potentially increasing its mobility in the environment. researchgate.netcambridge.org

Here is an interactive table summarizing some competitive adsorption data:

| Adsorbent | Competing Anion | Effect on Arsenate Adsorption | pH Range | Source |

|---|---|---|---|---|

| Ferrihydrite | Phosphate | Decreased | 3-10 | researchgate.net |

| Ferrihydrite | Sulfate | Negligible effect on As(V) | <7.0 | researchgate.net |

| Goethite | Phosphate | Decreased | Not specified | researchgate.net |

| Maghemite Nanoparticles | Phosphate | Adverse impact | 7 | cip.com.cn |

| Maghemite Nanoparticles | Sulfate | Negligible effect | 3 | cip.com.cn |

Dissolution Mechanisms and Environmental Fate